Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate
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Overview
Description
Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate is a chemical compound belonging to the class of sulfonamides. It is characterized by its molecular formula C11H13NO6S and a molecular weight of 287.29 g/mol. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate typically involves multiple steps, including etherification, sulfonylation, amination, and esterification. The starting materials often include salicylic acid and methyl salicylate . The process involves:
Etherification: Conversion of phenol hydroxyl groups to methoxy groups.
Sulfonylation: Introduction of sulfonyl chloride groups.
Amination: Conversion of sulfonyl chloride to sulfonamide.
Esterification: Formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate is utilized in various scientific research applications:
Chemistry: As a reactant in the synthesis of pharmaceutical compounds, including anticoagulants and neurodegenerative disease treatments.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating psychiatric disorders such as schizophrenia and depression.
Industry: Used in the development of agrochemicals and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes involved in various biochemical processes, leading to therapeutic effects. The sulfonamide group is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Shares a similar sulfonamide structure but differs in the substituent groups.
Sulpiride: A related compound used in the treatment of psychiatric disorders.
Uniqueness
Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl group enhances its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(ethoxycarbonylsulfamoylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-3-19-12(15)13-20(16,17)8-9-6-4-5-7-10(9)11(14)18-2/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJXAFHWZPWNGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)CC1=CC=CC=C1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20775142 |
Source
|
Record name | Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20775142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184718-38-5 |
Source
|
Record name | Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20775142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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